molecular formula C18H26O B074961 Tonalid CAS No. 1506-02-1

Tonalid

Cat. No. B074961
CAS RN: 1506-02-1
M. Wt: 258.4 g/mol
InChI Key: DNRJTBAOUJJKDY-UHFFFAOYSA-N
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Description

Tonalid, also known as AHTN, is a polycyclic musk used in various consumer products and is considered an emerging environmental pollutant due to its persistence and lipophilicity. Its influence on waste activated sludge anaerobic digestion has been explored, showing facilitation in methane production under specific conditions.

Synthesis Analysis

Tonalid (AHTN) has been identified in environmental samples, particularly in waste activated sludge. Its presence and transformation products have been studied, revealing its impact on methane production during anaerobic digestion processes. The synthesis from environmental aspects demonstrates that AHTN can enhance methane production, indicating its biochemical activity and interaction with microbial communities in sludge (Cao et al., 2021).

Molecular Structure Analysis

The molecular structure of Tonalid has been assessed through various spectroscopic and molecular docking methods. Studies indicate that AHTN can interact with human serum albumin (HSA), affecting its structure and function. These interactions provide insights into the molecular dynamics and potential hazards of AHTN in human and environmental contexts (Xiang et al., 2020).

Chemical Reactions and Properties

Tonalid undergoes various chemical reactions in environmental settings, particularly in the presence of hydroxyl radicals. Kinetic and mechanism studies reveal that AHTN reacts with hydroxyl radicals, leading to different degradation products. These interactions highlight the environmental fate and potential ecological risks associated with Tonalid (Fang et al., 2017).

Physical Properties Analysis

The physical properties of Tonalid, such as solubility and diffusion, are essential for understanding its environmental behavior. Studies focusing on its interactions with environmental matrices, like sediment and water, provide valuable information on its distribution and persistence in nature. However, specific studies on Tonalid's physical properties were not directly available in this context, indicating a gap in the current literature.

Chemical Properties Analysis

Tonalid's chemical properties, including reactivity and degradation pathways, have been explored through environmental studies. These properties are crucial for assessing the ecological risk and understanding the chemical behavior of Tonalid in various environmental compartments. The study on its kinetic reactions with hydroxyl radicals and the resulting ecological assessments provide a basis for understanding its environmental impact and chemical behavior (Li et al., 2019).

Scientific Research Applications

  • Interaction with Hydroxyl Radicals : Tonalid reacts with hydroxyl radicals, leading to the formation of degradation products. Studies have focused on understanding its reaction mechanisms and assessing the risks associated with its degradation products (Fang et al., 2017).

  • Binding with Human Serum Albumin : Research has explored how Tonalid interacts with human serum albumin (HSA), a major transporter in plasma. This interaction affects HSA's conformation and function, providing insights into potential human health hazards (Xiang et al., 2020).

  • Monitoring in Aquatic Environments : Tonalid's presence in aquatic environments is monitored using passive samplers and biota. Studies have shown that Tonalid bioaccumulates in fish blood, offering insights into its environmental distribution and potential ecological impacts (Tumová et al., 2017).

  • Impact on Waste Activated Sludge Digestion : Tonalid has been found to facilitate methane production during the anaerobic digestion of waste activated sludge. Understanding this effect is vital for managing sludge treatment processes (Cao et al., 2021).

  • Ecological Risk Assessment : Studies have developed aquatic life criteria for Tonalid exposure and assessed its ecological risks, highlighting its impact on various aquatic organisms (Li et al., 2019).

  • Metastatic Potential in Tumor Spheroids : Research has investigated the effects of Tonalid on the metastatic potential of tumor spheroids, particularly in the context of glioblastoma. This research contributes to our understanding of the interactions between synthetic musks and brain tumors (Doğanlar et al., 2021).

  • Effects on CYP1A Gene Expression and Enzyme Activity : Tonalid's interaction with the detoxification gene family CYP1A has been studied in fish cell lines, contributing to our understanding of its potential toxicological impacts (Torre et al., 2011).

  • Responses in Zebrafish Juveniles : Studies have examined the effects of Tonalid exposure on zebrafish, focusing on enzyme activities and potential toxic impacts. This research adds to our knowledge of its effects on aquatic organisms (Blahova et al., 2018).

Safety And Hazards

There is a higher fire/explosion hazard when the temperature is above the flashpoint of Tonalid .

properties

IUPAC Name

1-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)ethanone
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InChI

InChI=1S/C18H26O/c1-11-8-16-15(9-14(11)13(3)19)17(4,5)10-12(2)18(16,6)7/h8-9,12H,10H2,1-7H3
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InChI Key

DNRJTBAOUJJKDY-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(C2=C(C1(C)C)C=C(C(=C2)C(=O)C)C)(C)C
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Molecular Formula

C18H26O
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DSSTOX Substance ID

DTXSID7041544
Record name Tonalide
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Molecular Weight

258.4 g/mol
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Physical Description

Liquid; Other Solid, Solid with an odor of musk; [HSDB]
Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-
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Boiling Point

The boiling temperature at atmospheric pressure is 326 +/- 4 °C.
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Solubility

In water, 1.25 mg/L, temp not specified
Record name Tonalide
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Density

The relative density will be between the bulk density and its density in molten form: 600 < D < 960 kg/cu m
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Vapor Pressure

0.000512 [mmHg], 5.12X10-4 mm Hg, temp not specified
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Product Name

Tonalid

Color/Form

White to off-white crystalline solid, Solid

CAS RN

21145-77-7, 1506-02-1
Record name Tonalide
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Record name 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone
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Record name 1-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one
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Melting Point

54.5 °C
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Synthesis routes and methods

Procedure details

However, if there was added to the base the same amount of (6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one or (6RS,7RS)-5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one the whole olfactif effect was closer to the one provided by Tonalide®. The effect obtained by the addition of (6RS,7RS) -5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one was also slightly more ambrette than the one imparted by (6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one.
Name
(6RS,7RS)-3,5,5,6,7,8,8-heptamethyl-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(6RS,7RS)-5,5,6,7,8,8-hexamethyl-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
613
Citations
Y Han, Y Liu, S Wang, X Ge, X Wang, T Qiu - Chinese Journal of Chemical …, 2022 - Elsevier
… Tonalid, an important fragrance ingredient with widespread application, was synthesized via two Friedel-Crafts reactions, which were catalyzed by AlCl 3 . The traditional tonalid … tonalid …
Number of citations: 2 www.sciencedirect.com
DJA De Ridder, K Goubitz, H Schenk - … Crystallographica Section C …, 1990 - scripts.iucr.org
… tonalid the acetyl group is twisted 22 out of the plane of the aromatic ring. The geometry of musk tonalid … 2 and 3 for musk tonalid and its precursor respec- tively. In both structures there …
Number of citations: 12 scripts.iucr.org
X Zhang, H Zhuang, X Wan - Analytical Letters, 2018 - Taylor & Francis
Two novel and high-throughput enzyme-linked immunosorbent assays (ELISA) were developed for determining tonalide in human blood samples. For establishing the proposed …
Number of citations: 3 www.tandfonline.com
DJA De Ridder, J Fraanje, K Goubitz… - … Section C: Crystal …, 1994 - scripts.iucr.org
… descriptor does not take into account that there are two orientations found for the formyl group in the crystal in contrast to only one orientation for the acetyl group in Musk Tonalid or …
Number of citations: 3 scripts.iucr.org
CL D'ANDREA - Chemical Senses, 1975 - academic.oup.com
… Tonalid and galaxolide can be considered to have similar odor intensities since the slope and intercept of the scaled odor intensity function for tonalid (Table IIIB) are not significantly …
Number of citations: 7 academic.oup.com
H Li, B Ma, QS Liu, ML Wang, ZY Wang… - Angewandte Chemie …, 2020 - Wiley Online Library
… The potential utility of this strategy is also demonstrated by the late‐stage diversification of drug molecules probenecid, adapalene, and desoxyestrone, the fragrance tonalid as well as …
Number of citations: 38 onlinelibrary.wiley.com
DM Lee, DE Langworthy, TW Federle - Poster presented at SETAC Conference …, 2001
Number of citations: 2
B Boersma, T Hagens - Centrilab Report, 1991
Number of citations: 3
D Wang - CHEMICAL WORLD-SHANGHAI-, 1996
Number of citations: 0
PD Forbes, F Urbach, RE Davies - Skin and, 1978
Number of citations: 1

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